(9E)-Erythromycin 9-(O-Methyloxime)
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Overview
Description
(9E)-Erythromycin 9-(O-Methyloxime) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an oxime ether moiety, which is known to enhance the physicochemical properties and biological activities of the parent molecule . The modification at the 9-position of erythromycin introduces unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9E)-Erythromycin 9-(O-Methyloxime) typically involves the reaction of erythromycin with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently methylated to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of (9E)-Erythromycin 9-(O-Methyloxime) follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(9E)-Erythromycin 9-(O-Methyloxime) undergoes various chemical reactions, including:
Oxidation: The oxime ether moiety can be oxidized to form corresponding nitrile oxides under specific conditions.
Reduction: The oxime group can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime ether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(9E)-Erythromycin 9-(O-Methyloxime) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its enhanced antibacterial properties and potential use in combating antibiotic-resistant bacteria.
Medicine: Investigated for its improved pharmacokinetic properties and reduced side effects compared to erythromycin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (9E)-Erythromycin 9-(O-Methyloxime) involves binding to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action is similar to that of erythromycin but with enhanced binding affinity due to the presence of the oxime ether moiety. The compound interferes with the translocation of peptides, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound with a similar mechanism of action but different physicochemical properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A derivative of erythromycin with improved acid stability and oral bioavailability.
Uniqueness
(9E)-Erythromycin 9-(O-Methyloxime) is unique due to its oxime ether moiety, which enhances its physicochemical properties and biological activities. This modification results in improved antibacterial efficacy, better pharmacokinetic properties, and potentially reduced side effects compared to its parent compound, erythromycin .
Properties
Molecular Formula |
C38H70N2O13 |
---|---|
Molecular Weight |
763.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |
InChI Key |
HPZGUSZNXKOMCQ-IXGVTZHESA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
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